Cas no 868978-23-8 (N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide)

N-(2-{8-メチルイミダゾ[1,2-a]ピリジン-2-イル}エチル)-3-(トリフルオロメチル)ベンズアミドは、高度に選択的な薬理活性を示す化合物です。その分子構造は、8-メチルイミダゾ[1,2-a]ピリジン骨格とトリフルオロメチル基を有するベンズアミド部分から構成され、優れた生体利用能と代謝安定性を備えています。特に、中枢神経系や炎症関連ターゲットとの親和性が高く、創薬研究において重要なリード化合物としての可能性を有します。トリフルオロメチル基の導入により、脂溶性の向上と受容体結合能の最適化が達成されています。また、結晶性が良好なため、製剤化プロセスにおける取り扱い性に優れています。

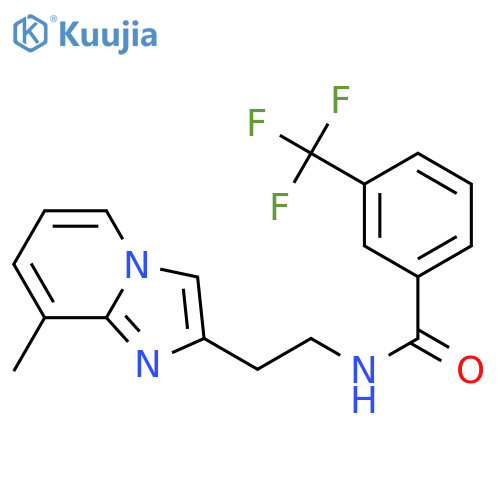

868978-23-8 structure

商品名:N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide

N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide

- N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide

- 868978-23-8

- N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide

- N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide

- AKOS024613812

- F1839-0166

-

- インチ: 1S/C18H16F3N3O/c1-12-4-3-9-24-11-15(23-16(12)24)7-8-22-17(25)13-5-2-6-14(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H,22,25)

- InChIKey: OYMUDEBLEIWVCB-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1=CN2C(=N1)C(C)=CC=C2)(=O)C1=CC=CC(C(F)(F)F)=C1

計算された属性

- せいみつぶんしりょう: 347.12454663g/mol

- どういたいしつりょう: 347.12454663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1839-0166-2μmol |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-5μmol |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-3mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-10mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-100mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-20μmol |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-2mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-40mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-30mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1839-0166-50mg |

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide |

868978-23-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

868978-23-8 (N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-3-(trifluoromethyl)benzamide) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量